1-(4-Bromo-1-naphthyl)dihydrouracil
Overview
Description
1-(4-Bromo-1-naphthyl)dihydrouracil is a useful research compound. Its molecular formula is C14H11BrN2O2 and its molecular weight is 319.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Baltrushis, Beresnevichyus, and Zubene (1971) discussed the synthesis of 1-(4-bromo-1-naphthyl)dihydrouracil and its transformations, highlighting its formation from 1-(4-bromo-1-naphthyl)-β-alanine and the potential to yield different derivatives depending on the solvent used in hydrogenation with lithium aluminum hydride (Baltrushis, Beresnevichyus, & Zubene, 1971).
In a related study, Baltrushis and Beresnevichyus (1971) synthesized 1-(2-naphthyl)dihydro- and 1-(2-naphthyl)-2-thiodihydrouracils, demonstrating the versatility of naphthyl derivatives in synthetic chemistry (Baltrushis & Beresnevichyus, 1971).
Hiyama, Wakasa, Ueda, and Kusumoto (1990) described a practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor for anti-inflammatory agents, showcasing the application of naphthyl derivatives in pharmaceutical synthesis (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Thirunarayanan and Vanangamudi (2006) explored the synthesis of 4-bromo-1-naphthyl chalcones using a silica-sulfuric acid reagent under solvent-free conditions, demonstrating the compound's relevance in organic synthesis and potential pharmaceutical applications (Thirunarayanan & Vanangamudi, 2006).
Yao-bing (2010) conducted a coupling synthesis of 4-(1-naphthyl) phenyl boronic acid, further illustrating the compound's utility in complex organic syntheses and potential applications in material science (Yao-bing, 2010).
Properties
IUPAC Name |
1-(4-bromonaphthalen-1-yl)-1,3-diazinane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-11-5-6-12(10-4-2-1-3-9(10)11)17-8-7-13(18)16-14(17)19/h1-6H,7-8H2,(H,16,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTALZVLMTZHMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C3=CC=CC=C32)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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